(2,4-dinitrophenyl)(3-methoxypropyl)amine
Overview
Description
(2,4-dinitrophenyl)(3-methoxypropyl)amine, also known as DNPA, is a chemical compound used in scientific research for its unique properties. DNPA is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used in analytical chemistry for the detection and quantification of carbonyl compounds. The synthesis of DNPA is a complex process, and its use in scientific research has been extensively studied.
Mechanism of Action
The mechanism of action of (2,4-dinitrophenyl)(3-methoxypropyl)amine involves the formation of a hydrazone with carbonyl compounds. The reaction is specific for carbonyl compounds and does not react with other functional groups. The formation of the hydrazone is a reversible reaction, and the equilibrium constant depends on the nature of the carbonyl compound.
Biochemical and Physiological Effects:
(2,4-dinitrophenyl)(3-methoxypropyl)amine does not have any known biochemical or physiological effects. It is a non-toxic compound and is considered safe for use in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using (2,4-dinitrophenyl)(3-methoxypropyl)amine in lab experiments include its high specificity for carbonyl compounds, its ease of use, and its low toxicity. (2,4-dinitrophenyl)(3-methoxypropyl)amine is also stable and can be stored for extended periods of time. The limitations of using (2,4-dinitrophenyl)(3-methoxypropyl)amine include its limited reactivity with certain carbonyl compounds and its sensitivity to pH and temperature.
Future Directions
There are several future directions for the use of (2,4-dinitrophenyl)(3-methoxypropyl)amine in scientific research. One potential application is in the development of new methods for the detection and quantification of carbonyl compounds in biological samples. Another potential application is in the study of the role of carbonyl compounds in disease processes. (2,4-dinitrophenyl)(3-methoxypropyl)amine may also be used in the development of new drugs that target carbonyl compounds. Finally, (2,4-dinitrophenyl)(3-methoxypropyl)amine may be used in the development of new analytical methods for the detection and quantification of other functional groups in organic compounds.
Scientific Research Applications
(2,4-dinitrophenyl)(3-methoxypropyl)amine is primarily used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon atom double-bonded to an oxygen atom. They are widely found in nature and are important in many biological processes. (2,4-dinitrophenyl)(3-methoxypropyl)amine reacts with carbonyl compounds to form a yellow-colored hydrazone, which can be measured spectrophotometrically.
properties
IUPAC Name |
N-(3-methoxypropyl)-2,4-dinitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c1-18-6-2-5-11-9-4-3-8(12(14)15)7-10(9)13(16)17/h3-4,7,11H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMVRHYTUFDKOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2,4-dinitroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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